Tetrahydro-pyrimidin-1-yl]-benzamidine
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Overview
Description
Tetrahydro-pyrimidin-1-yl]-benzamidine: is a heterocyclic compound that features a tetrahydropyrimidine ring fused to a benzamidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological targets, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-pyrimidin-1-yl]-benzamidine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of a diamine with a benzamidine derivative in the presence of a suitable catalyst. For example, a one-pot protocol can be employed where various 1,n-diamines are condensed with benzamidine derivatives under reflux conditions in ethanol . This method allows for the efficient synthesis of the desired compound with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatographic techniques to ensure high purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-pyrimidin-1-yl]-benzamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the tetrahydropyrimidine or benzamidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Tetrahydro-pyrimidin-1-yl]-benzamidine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and inhibition. Its ability to interact with biological targets makes it valuable for drug discovery and development.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It can be explored as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its versatility makes it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of tetrahydro-pyrimidin-1-yl]-benzamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit an enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Tetrahydro-pyrimidin-1-yl]-benzamidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and have been explored for their biological activities.
Pyrido[1,2-a]pyrimidines: These compounds also feature a fused heterocyclic ring system and have applications in medicinal chemistry.
Properties
Molecular Formula |
C25H33N5O |
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Molecular Weight |
419.6 g/mol |
IUPAC Name |
3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide |
InChI |
InChI=1S/C25H33N5O/c1-19-15-29(25(31)30(16-19)23-9-5-8-22(14-23)24(26)27)18-21-10-12-28(13-11-21)17-20-6-3-2-4-7-20/h2-9,14,19,21H,10-13,15-18H2,1H3,(H3,26,27) |
InChI Key |
HGBLIBDRBSWLRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)N(C1)C2=CC=CC(=C2)C(=N)N)CC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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